N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}propanamide
Overview
Description
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}propanamide, also known as NPC, is a chemical compound that has been extensively studied for its biological and chemical properties. It is a member of the thioamide family, which has been shown to have a wide range of applications in the field of drug discovery and development.
Mechanism of Action
The mechanism of action of N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}propanamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, and it has been shown to inhibit the activity of acetylcholinesterase and xanthine oxidase. This compound has also been shown to have antitumor, antibacterial, and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the advantages of N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}propanamide is its wide range of biological activities. It has been shown to have potential as an antitumor agent, an antibacterial agent, and an antifungal agent. This compound has also been shown to have anti-inflammatory and antioxidant properties. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}propanamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of various diseases. Another potential direction is the study of the mechanism of action of this compound, which could lead to the development of new drugs with similar biological activities. Additionally, the study of this compound could lead to the discovery of new thioamide compounds with unique biological properties.
Scientific Research Applications
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}propanamide has been extensively studied for its biological and chemical properties. It has been shown to have potential as an antitumor agent, an antibacterial agent, and an antifungal agent. This compound has also been shown to have anti-inflammatory and antioxidant properties. This compound has been tested in various in vitro and in vivo models, and its efficacy has been demonstrated in several studies.
properties
IUPAC Name |
N-[(2-chloro-4-nitrophenyl)carbamothioyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O3S/c1-2-9(15)13-10(18)12-8-4-3-6(14(16)17)5-7(8)11/h3-5H,2H2,1H3,(H2,12,13,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOQDIKVHQYYBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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